molecular formula C15H15N5O3S B11006743 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11006743
M. Wt: 345.4 g/mol
InChI Key: UAMMFSJJPVAUIY-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole ring and a 4-oxoquinazolinone moiety linked via a propanamide group. The thiadiazole core features a methoxymethyl substituent at position 5 and an ylidene group at position 2, while the quinazolinone unit contributes a 4-oxo group.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C15H15N5O3S/c1-23-8-13-18-19-15(24-13)17-12(21)6-7-20-9-16-11-5-3-2-4-10(11)14(20)22/h2-5,9H,6-8H2,1H3,(H,17,19,21)

InChI Key

UAMMFSJJPVAUIY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate . The quinazolinone moiety is typically synthesized separately and then coupled with the thiadiazole ring under specific conditions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium or platinum.

Scientific Research Applications

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential antimicrobial and anticancer properties make it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinazolinone moiety may enhance this interaction by providing additional binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Modifications Reported Activities Synthesis Highlights References
Target Compound 1,3,4-Thiadiazole + Quinazolinone Methoxymethyl (thiadiazole), 4-oxoquinazolinone (propanamide) Hypothesized: Anticancer, kinase inhibition Likely involves carbodiimide coupling (e.g., EDC/HOBt)
N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-Thiadiazol-2-ylidene]-benzamide (4g) 1,3,4-Thiadiazole Dimethylamino-acryloyl, benzamide Antimicrobial (IR/MS data reported) Condensation with carbodiimide reagents
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine 1,3,4-Thiadiazole Chlorobenzylidene, methylphenyl Insecticidal, fungicidal Schiff base formation
N-(4-Ethoxyphenyl)-3-(4-Methoxyphenyl)-2-(1H-Tetrazol-5-Yl)Propanamide Tetrazole + Propanamide Ethoxyphenyl, methoxyphenyl, tetrazole Not specified (structural focus) Multi-step alkylation/cyclization
(Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]Thiadiazocin-3-Yl)-4-(4-Fluorophenyl)-Thiazol-5-Yl)Pyridin-2-Yl)-3-(2,5-Dimethoxyphenyl)Propanamide (29) Dibenzo-thiadiazocine + Thiazole Fluorophenyl, dimethoxyphenyl Not specified (complex synthesis) Reductive amination with lead powder

Structural Analysis

  • Thiadiazole Derivatives: The target compound shares the 1,3,4-thiadiazole scaffold with compounds 4g and ’s chlorobenzylidene derivative .
  • Quinazolinone Integration: Unlike other thiadiazole derivatives, the quinazolinone moiety introduces a planar, aromatic system that may facilitate DNA intercalation or kinase binding, diverging from the benzamide or tetrazole functionalities in analogs .

Physicochemical Properties

  • Melting Points and Stability: reports a melting point of 200°C for compound 4g , suggesting the target compound’s melting point may vary due to the quinazolinone’s rigidity.
  • Solubility : The methoxymethyl group likely enhances aqueous solubility relative to ’s ethoxy/methoxyphenyl-tetrazole derivative .

Research Implications and Gaps

  • While structural analogs provide insights into synthesis and activity trends, the target compound’s biological data (e.g., IC50 values, selectivity) are absent in the provided evidence. Further studies should prioritize assays such as kinase inhibition profiling and cytotoxicity testing (e.g., MTT assay ).
  • Comparative studies with ’s imidazopyrimidine derivatives could elucidate the role of heterocycle fusion in modulating bioactivity.

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